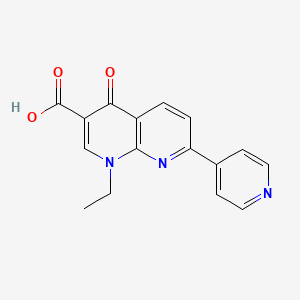
5-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. Naphthoquinones are naturally occurring compounds found in various plants and have been used in traditional medicine for their antimicrobial and antitumor properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione typically involves the introduction of methoxy and phenylsulfanyl groups into the naphthoquinone core. One common method is the reaction of 5-methoxy-1,4-naphthoquinone with phenylthiol in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The quinone structure can be further oxidized to form more complex derivatives.
Reduction: Reduction of the quinone can yield hydroquinone derivatives.
Substitution: The methoxy and phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or thiophenol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly oxidized quinones, while reduction can yield hydroquinone derivatives.
科学研究应用
5-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antitumor agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of dyes and pigments due to its quinone structure.
作用机制
The mechanism of action of 5-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone structure can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids . This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms. The methoxy and phenylsulfanyl groups may enhance its specificity and potency by facilitating interactions with specific molecular targets.
相似化合物的比较
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its antimicrobial and antitumor properties.
5-Hydroxy-2-methyl-naphthalene-1,4-dione: Another derivative with significant biological activity.
2-Methoxy-1,4-naphthoquinone: Known for its anticancer potential through the generation of ROS.
Uniqueness
5-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione is unique due to the presence of both methoxy and phenylsulfanyl groups, which can enhance its biological activity and specificity compared to other naphthoquinone derivatives. These functional groups may also influence its solubility and pharmacokinetic properties, making it a promising candidate for further research and development.
属性
CAS 编号 |
105259-49-2 |
|---|---|
分子式 |
C17H12O3S |
分子量 |
296.3 g/mol |
IUPAC 名称 |
5-methoxy-2-phenylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O3S/c1-20-14-9-5-8-12-16(14)13(18)10-15(17(12)19)21-11-6-3-2-4-7-11/h2-10H,1H3 |
InChI 键 |
NRNLBHUQOUYMFY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1C(=O)C=C(C2=O)SC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




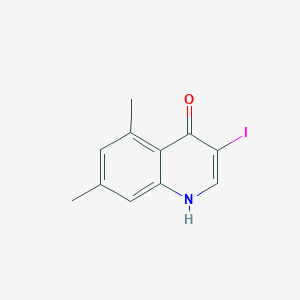

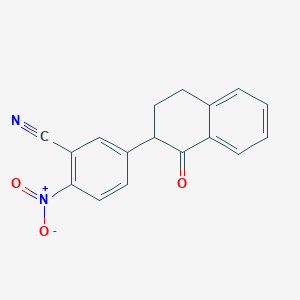
![tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate](/img/structure/B11837260.png)
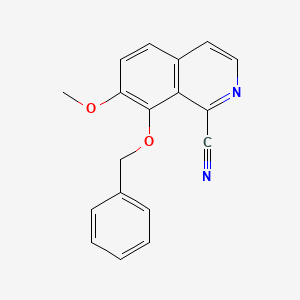
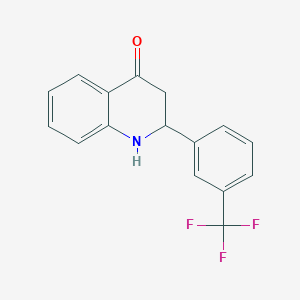
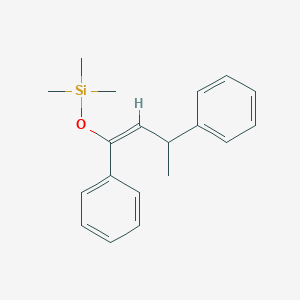
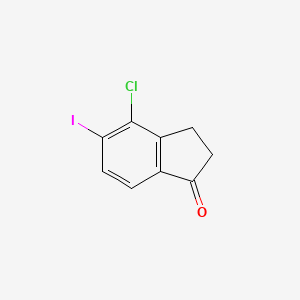
![1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester](/img/structure/B11837285.png)
